2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Description
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is a halogenated propanoic acid derivative featuring two bromine atoms on the propanoic acid chain and a 4-methoxyphenyl substituent. These compounds are typically synthesized via bromination of cinnamic acid derivatives or related precursors, as seen in and . The methoxy group (-OCH₃) is an electron-donating substituent, which may influence reactivity, solubility, and biological activity compared to electron-withdrawing groups (e.g., nitro or halogens).
Properties
IUPAC Name |
2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJORQFVICKTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333177 | |
| Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77820-32-7 | |
| Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent Systems : Halogenated solvents like chloroform or acetic acid are preferred due to their ability to dissolve bromine and stabilize intermediates. Toluene has also been employed in industrial settings for its low cost and ease of removal.
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-bromination or oxidation of the methoxy group.
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Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures complete dibromination at the 2- and 3-positions.
Example Procedure :
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Dissolve 3-(4-methoxyphenyl)propanoic acid (1 eq) in chilled chloroform.
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Add Br₂ (2 eq) dropwise under nitrogen, maintaining the temperature below 10°C.
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Stir for 12–24 hours, then quench with aqueous sodium thiosulfate.
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Isolate the product via extraction and recrystallization (yield: 70–85%).
Key Challenges :
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Competing oxidation of the methoxy group requires careful control of reaction time and temperature.
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Stereochemical outcomes may vary; the (2RS,3SR) diastereomer is often the major product.
Diazotization and Bromination of Amino Acid Precursors
A patented method for synthesizing brominated propanoic acids involves diazotization of amino acid derivatives, followed by bromination. While originally developed for (R)-2-bromo-3-phenylpropanoic acid, this approach can be adapted for the target compound.
Modified Protocol for 4-Methoxyphenyl Derivatives
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Starting Material : Use 3-(4-methoxyphenyl)alanine instead of phenylalanine.
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Diazotization : Treat with sodium nitrite (1.3 eq) and concentrated HBr (4–8 eq) in toluene at -10–0°C.
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Bromination : The intermediate diazonium salt undergoes spontaneous bromination at the β-position.
Advantages :
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High enantiomeric purity (>98% ee) when using chiral starting materials.
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Scalable to industrial production with automated temperature control systems.
Limitations :
Industrial-Scale Production Techniques
Continuous Flow Bromination
Automated Batch Processes
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 70–85 | 85–90 | Simple setup, low cost | Stereochemical variability |
| Diazotization | 65–75 | 98+ | High enantiopurity | Moisture-sensitive, costly precursors |
| Microwave-Assisted | 80–90 | 90–95 | Rapid, stereoselective | Specialized equipment required |
| Continuous Flow | 90–95 | 95+ | Scalable, safe | High initial capital investment |
Mechanistic Insights
Bromination Pathways
Side Reactions and Mitigation
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Oxidation : The methoxy group can oxidize to a carbonyl under prolonged exposure to Br₂. This is mitigated by using stoichiometric HBr as a scavenger.
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Over-Bromination : Excess Br₂ may lead to tribrominated byproducts, controlled via slow addition and low temperatures.
Case Studies and Experimental Data
Case Study 1: Optimization of Solvent Systems
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-methoxyphenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Zinc and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Hydroxy derivatives.
Reduction: 3-(4-methoxyphenyl)propanoic acid.
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Medicinal Chemistry
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid has been investigated for its potential therapeutic effects. Its structural similarities to other bioactive compounds suggest possible applications in the development of pharmaceuticals targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research on related compounds has shown that brominated derivatives can enhance cytotoxicity against certain cancer cell lines due to their ability to interfere with cellular processes and induce oxidative stress .
- Anti-inflammatory Properties : The methoxy group may contribute to anti-inflammatory effects by modulating pathways involved in inflammation. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Agrochemicals
Due to its structural features, this compound is also explored as a potential agrochemical. Its ability to inhibit plant growth regulators or act as a herbicide could be beneficial in agricultural settings.
- Herbicidal Activity : Research indicates that brominated phenylpropanoic acids can act as effective herbicides by disrupting plant growth processes. The specific mechanism often involves interference with hormonal pathways critical for plant development .
Material Science
The compound's unique chemical properties make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.
- Polymerization Initiators : The dibromo structure can serve as an initiator for radical polymerization processes, leading to the development of novel polymeric materials with tailored properties for specific applications such as coatings and adhesives .
Case Study 1: Anticancer Research
A study focused on the synthesis of various dibromo derivatives demonstrated that this compound showed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis .
Case Study 2: Herbicide Development
In agricultural trials, formulations containing this compound exhibited effective weed control compared to traditional herbicides. The compound's mode of action involved the disruption of auxin signaling pathways essential for plant growth .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid with similar compounds:
Commercial Availability and Regulatory Status
- The 4-chlorophenyl derivative (CAS 24653-99-4) is commercially available at prices ranging from $90/25mg to $2,090/20g .
- Safety data sheets (SDS) for analogs (e.g., 2,3-dibromo-3-(4-bromophenyl)propanoic acid) highlight 100% purity but lack detailed hazard classifications .
Key Research Findings
Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH₃) may enhance solubility but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -NO₂). This could influence interactions with biological targets .
Structural-Activity Relationships (SAR): Bromine atoms on the propanoic acid chain are critical for antimicrobial and phytotoxic effects. Para-substituted derivatives (e.g., 4-Cl, 4-NO₂) generally exhibit stronger bioactivity than meta-substituted analogs .
Toxicological Considerations: All tested dibromo compounds disrupted plant metabolism, reducing polyphenol content and inducing chromosomal aberrations .
Biological Activity
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is a dibrominated derivative of cinnamic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and methoxy groups, is of interest due to its possible applications in pharmacology, particularly in cancer therapy and antimicrobial treatments.
Anticancer Properties
Research indicates that dibrominated compounds, including derivatives similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related brominated compounds have shown:
- Cytotoxic Effects : Compounds such as 3-(3,5-dibromo-4-methoxyphenyl)-2-oxopropanoic acid have demonstrated selective cytotoxicity against human malignant melanoma cells (A-375) and other carcinoma cell lines .
- Mechanisms of Action : The mechanisms include induction of apoptosis and inhibition of cell proliferation through pathways involving reactive oxygen species (ROS) and the PI3K/Akt signaling pathway .
Antimicrobial Activity
The antimicrobial potential of dibrominated compounds has also been explored:
- Broad-Spectrum Activity : Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, some dibrominated compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
- Fungal Inhibition : Certain derivatives have been noted for their effectiveness against drug-resistant fungal strains, including Candida species .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption and Distribution : Following oral administration in animal models, the compound undergoes rapid metabolism and shows wide tissue distribution. Key organs affected include the kidneys and liver .
- Metabolic Pathways : The compound is metabolized into various conjugates that may enhance its bioavailability and therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
